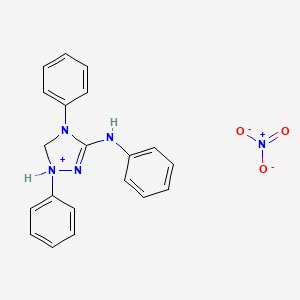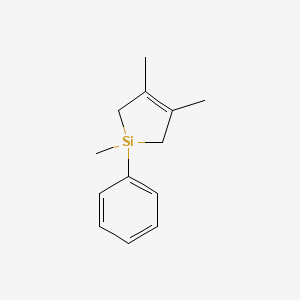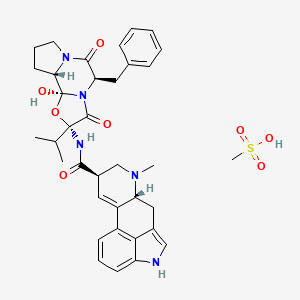![molecular formula C25H16N2 B14630193 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline CAS No. 57094-78-7](/img/structure/B14630193.png)
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is a complex heterocyclic compound that features a fused ring system combining quinoline and indenoquinoline structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction entails the condensation of isatin with a ketone in an alkaline medium.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.
化学反应分析
Types of Reactions
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single fused ring system.
Indenoquinoline: A compound with a similar fused ring structure but lacking the quinoline moiety.
Quinolone: Known for its antibacterial properties and used in various pharmaceutical applications.
Uniqueness
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for drug development and other scientific applications.
属性
CAS 编号 |
57094-78-7 |
|---|---|
分子式 |
C25H16N2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-quinolin-2-yl-10H-indeno[1,2-g]quinoline |
InChI |
InChI=1S/C25H16N2/c1-3-7-20-17(6-1)13-19-15-25-18(14-21(19)20)10-12-24(27-25)23-11-9-16-5-2-4-8-22(16)26-23/h1-12,14-15H,13H2 |
InChI 键 |
LOVRUJUJVJFDEF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC(=N4)C5=NC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
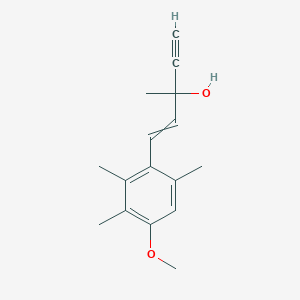
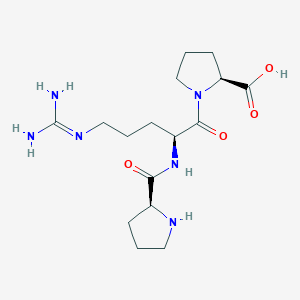
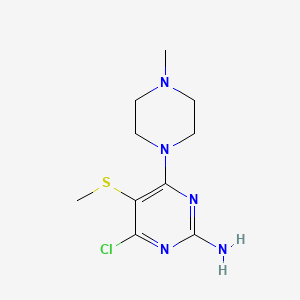
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
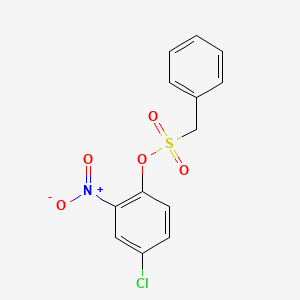
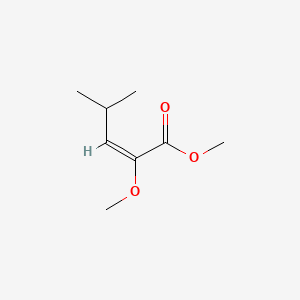
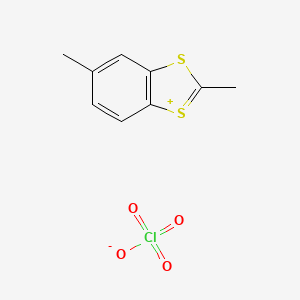
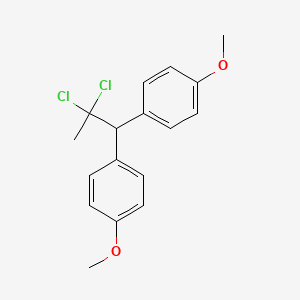

![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
